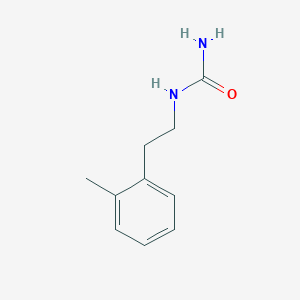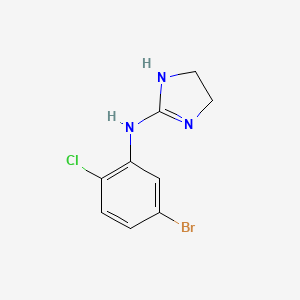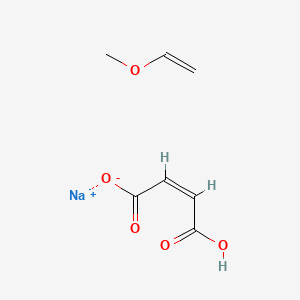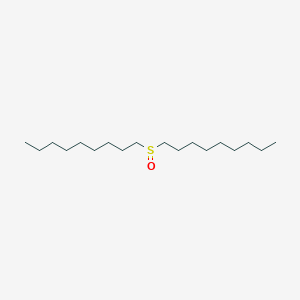
1-(Nonane-1-sulfinyl)nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Nonane-1-sulfinyl)nonane is an organic compound characterized by the presence of a sulfinyl group attached to a nonane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Nonane-1-sulfinyl)nonane typically involves the reaction of nonane with a sulfinylating agent. One common method is the oxidation of nonane using a suitable oxidizing agent such as hydrogen peroxide in the presence of a catalyst. The reaction conditions often include controlled temperature and pressure to ensure the selective formation of the sulfinyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, separation and purification techniques such as distillation and crystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Nonane-1-sulfinyl)nonane undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfinyl group to a sulfonyl group.
Reduction: Reduction reactions can revert the sulfinyl group back to a sulfide.
Substitution: The sulfinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, or other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles in the presence of a base.
Major Products:
Oxidation: Formation of sulfonyl derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted nonane derivatives.
Scientific Research Applications
1-(Nonane-1-sulfinyl)nonane has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Nonane-1-sulfinyl)nonane involves its interaction with specific molecular targets. The sulfinyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The pathways involved may include oxidation-reduction reactions, nucleophilic substitutions, and interactions with enzymes or receptors.
Comparison with Similar Compounds
Nonane: A simple alkane with similar carbon chain length but lacking the sulfinyl group.
1-(Nonane-1-sulfonyl)nonane: A related compound with a sulfonyl group instead of a sulfinyl group.
1-(Nonane-1-thio)nonane: A compound with a sulfide group instead of a sulfinyl group.
Uniqueness: 1-(Nonane-1-sulfinyl)nonane is unique due to the presence of the sulfinyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where the sulfinyl functionality is required.
Properties
CAS No. |
25355-21-9 |
|---|---|
Molecular Formula |
C18H38OS |
Molecular Weight |
302.6 g/mol |
IUPAC Name |
1-nonylsulfinylnonane |
InChI |
InChI=1S/C18H38OS/c1-3-5-7-9-11-13-15-17-20(19)18-16-14-12-10-8-6-4-2/h3-18H2,1-2H3 |
InChI Key |
VYXNJCCBPKNMBN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCS(=O)CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(5-Bromopyridin-2-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14704114.png)
![2,3-Dihydro-1H-pyrazolo[1,2-b]phthalazine-5,10-dione](/img/structure/B14704121.png)
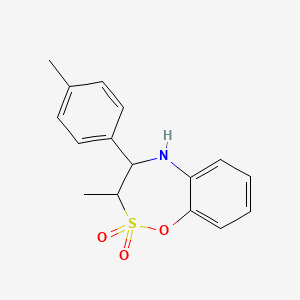
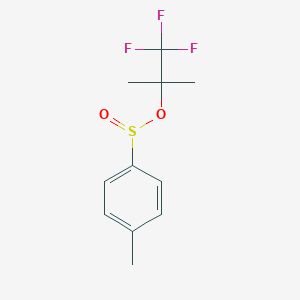
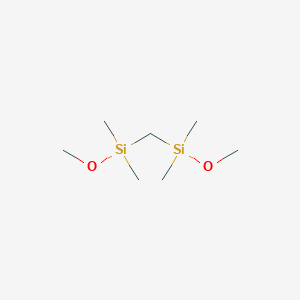
![1-Phenyl-2,3-dihydropyrazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione](/img/structure/B14704146.png)
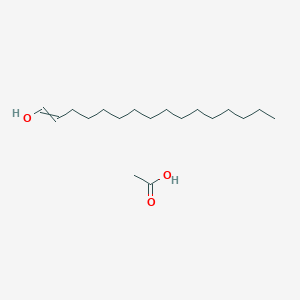
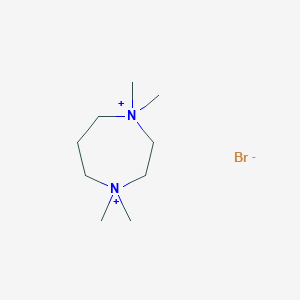
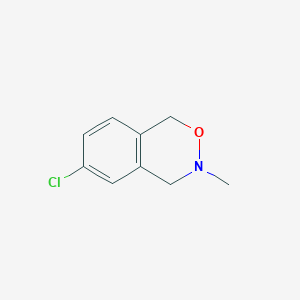
![Pentacyclo[19.3.1.1~2,6~.1~9,13~.1~14,18~]octacosa-1(25),2(28),3,5,9(27),10,12,14(26),15,17,21,23-dodecaene](/img/structure/B14704170.png)
